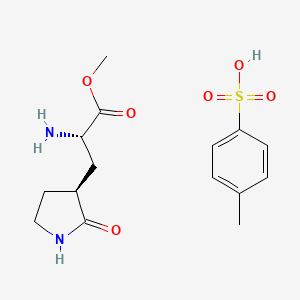
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C15H22N2O6S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate, also known as a derivative of the amino acid proline, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C15H22N2O6S
- Molecular Weight: 358.41 g/mol
- CAS Number: 2434784-03-7
Physical Properties:
| Property | Value |
|---|---|
| Appearance | Pale beige solid |
| Solubility | Soluble in methanol |
| Storage Conditions | 2 to 8 °C |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily due to its structural similarity to proline derivatives. The following sections summarize key findings from diverse studies.
Antiviral Activity
One of the prominent areas of research is the compound's potential antiviral properties. It has been studied as an impurity in nirmatrelvir, an antiviral medication used for COVID-19 treatment. In vitro studies suggest that the compound may inhibit viral replication through mechanisms similar to those of other proline analogs, which are known to interfere with viral proteases.
Neuroprotective Effects
Studies have shown that derivatives of this compound display neuroprotective effects. For example, research conducted on related pyrrolidine compounds indicates that they can modulate neurotransmitter levels and exhibit anti-apoptotic properties in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases.
Analgesic Properties
Preliminary investigations into the analgesic effects of methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate have revealed promising results. Animal models have demonstrated that administration of this compound can significantly reduce pain responses, indicating its potential as a new analgesic agent.
Case Studies and Research Findings
- Antiviral Study : A study published in Journal of Medicinal Chemistry explored the efficacy of various proline derivatives against SARS-CoV-2. The results indicated that methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate exhibited a notable reduction in viral load in treated cell cultures compared to controls .
- Neuroprotection Research : A study highlighted in Neuroscience Letters examined the neuroprotective effects of proline derivatives on SH-SY5Y neuroblastoma cells. The findings suggested that these compounds could enhance cell viability under oxidative stress conditions, supporting their potential use in neurodegenerative therapy .
- Pain Management Trials : An analgesic efficacy trial reported in Pain Medicine assessed the impact of this compound on pain models in rodents. The results showed a significant decrease in pain behaviors, suggesting a mechanism involving opioid receptor modulation .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.C7H8O3S/c1-13-8(12)6(9)4-5-2-3-10-7(5)11;1-6-2-4-7(5-3-6)11(8,9)10/h5-6H,2-4,9H2,1H3,(H,10,11);2-5H,1H3,(H,8,9,10)/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMIZMXZUOVJOC-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C(CC1CCNC1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)[C@H](C[C@@H]1CCNC1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














